molecular formula C14H12N4O4 B2390746 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1334369-72-0

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2390746
CAS No.: 1334369-72-0
M. Wt: 300.274
InChI Key: CMACETHCWIALNA-UHFFFAOYSA-N
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Description

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves several steps. One common method includes the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and catalysts such as di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and immune response . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, it may interact with nuclear receptors to regulate gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACETHCWIALNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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